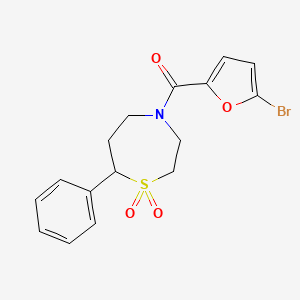![molecular formula C17H20N4O2 B2893343 N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1207051-74-8](/img/structure/B2893343.png)
N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrole and Indole Alkaloids Discovery
Research on pyrrole and indole alkaloids from endophytic fungi isolated from mangrove plants has led to the identification of novel compounds with unique structures. These discoveries are pivotal for understanding the bioactivity of compounds derived from natural sources and their potential applications in medicine and agriculture. Such studies exemplify the ongoing exploration of natural products for novel bioactive compounds, contributing to fields like pharmacognosy and drug discovery (Li et al., 2008).
Antimicrobial Agent Synthesis
The synthesis and characterization of novel indole and pyrimidine derivatives, evaluated for their antibacterial and antifungal activities, highlight the potential of these compounds as antimicrobial agents. This research underscores the importance of chemical synthesis in developing new therapeutic agents to combat resistant microbial strains, contributing significantly to the field of medicinal chemistry and pharmaceutical sciences (Debnath & Ganguly, 2015).
Antiallergic Compounds Development
The development of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents through comprehensive synthesis and evaluation processes demonstrates the potential of targeted chemical modifications to produce highly effective antiallergic compounds. This research is crucial for the development of new therapeutic options for allergies, showcasing the intersection of organic chemistry and pharmacology (Menciu et al., 1999).
Corrosion Inhibition
Studies on the synthesis and evaluation of novel acetamide derivatives as corrosion inhibitors illustrate the application of chemical compounds in industrial settings, particularly in protecting metals against corrosion. This research highlights the interdisciplinary approach combining chemistry and materials science to solve practical problems, offering insights into the design of more efficient and environmentally friendly corrosion inhibitors (Yıldırım & Cetin, 2008).
Analytical Chemistry Applications
The development of versatile aminoacetamide electrophore reagents for trace organic analysis demonstrates the compound's utility in enhancing detection capabilities in analytical chemistry. Such innovations are crucial for advancing analytical methods, enabling more sensitive and specific detection of organic compounds in various samples (Lu & Giese, 2000).
properties
IUPAC Name |
N-butan-2-yl-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-11(3)19-14(22)8-21-9-18-15-12-7-10(2)5-6-13(12)20-16(15)17(21)23/h5-7,9,11,20H,4,8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZNNOHLFAYKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B2893263.png)
![2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride](/img/structure/B2893264.png)

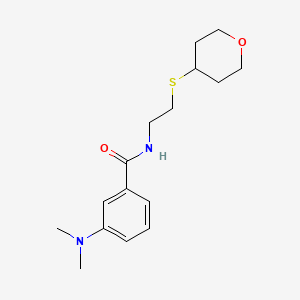
![9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2893272.png)
![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2893273.png)
![2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2893274.png)
![(5E)-4-hydroxy-5-(hydroxyimino)-2,7-dimethyl-5H-pyrano[2,3-b]pyridin-8-ium-8-olate](/img/structure/B2893276.png)
![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2893277.png)
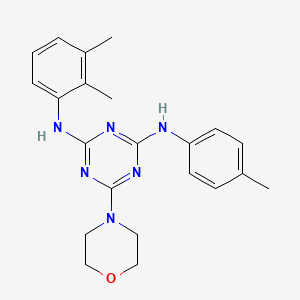
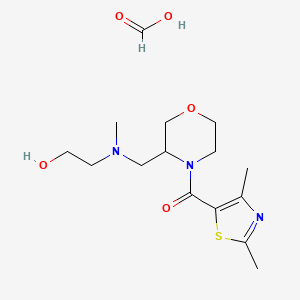
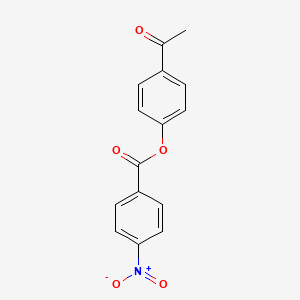
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2893281.png)
